3-Butenamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZJHFBQXYTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337280 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-58-4 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butenamide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-butenamide, a valuable chemical intermediate. The document details its chemical structure, physicochemical properties, and key spectroscopic data with interpretations. Furthermore, it outlines detailed experimental protocols for its synthesis and common chemical transformations, including hydrolysis, N-alkylation, and reduction. Safety and handling information are also included to ensure proper laboratory practice. This guide is intended to be a thorough resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound, also known as vinylacetamide or allylamide, is a primary amide with a terminal vinyl group. Its structure consists of a four-carbon chain with a double bond between C3 and C4, and an amide functional group at C1.

| Identifier | Value |

| IUPAC Name | but-3-enamide[1] |

| Synonyms | Allylamide, Vinylacetamide[2] |

| CAS Number | 28446-58-4[1] |

| Molecular Formula | C₄H₇NO[1] |

| Canonical SMILES | C=CCC(=O)N[2] |

| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N[1] |

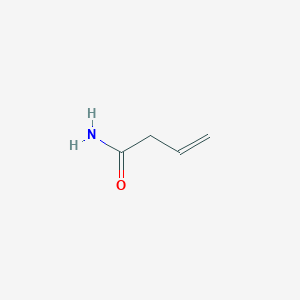

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white solid at room temperature with a defined melting and boiling point.

| Property | Value | Reference |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 207.5 °C at 760 mmHg | [2] |

| Density | 0.94 g/cm³ | [2] |

| Flash Point | 79.3 °C | [2] |

| XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| pKa (Predicted) | 16.26 ± 0.40 |

Spectroscopic Data and Interpretation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons, the allylic protons, and the amide protons.

-

Vinyl Protons (C=CH₂ and -CH=C): These protons will appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The terminal =CH₂ protons will likely appear as a doublet of doublets, and the -CH= proton as a multiplet due to coupling with the adjacent protons.

-

Allylic Protons (-CH₂-C=C): The two protons on the carbon adjacent to the double bond will resonate in the range of 3.0-3.5 ppm. Their signal will likely be a doublet, split by the adjacent vinyl proton.

-

Amide Protons (-NH₂): The two protons of the amide group will typically appear as a broad singlet in the region of 5.5-8.5 ppm. The chemical shift and peak shape can be influenced by the solvent, temperature, and concentration due to hydrogen bonding and exchange.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments.

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-185 ppm.[3]

-

Vinyl Carbons (C=C): The two carbons of the double bond will resonate in the alkene region, between 115 and 140 ppm.[3] The terminal CH₂ carbon will be more shielded (further upfield) than the substituted CH carbon.

-

Allylic Carbon (-CH₂-): The carbon adjacent to the double bond will appear in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: Two medium to strong bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[4]

-

C-H Stretching (sp² and sp³): Stretching vibrations for the sp²-hybridized carbons of the vinyl group will appear above 3000 cm⁻¹, while the sp³-hybridized C-H stretches of the methylene (B1212753) group will be observed just below 3000 cm⁻¹.

-

C=O Stretching (Amide I band): A strong, sharp absorption band will be present around 1650 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.[4]

-

N-H Bending (Amide II band): A medium to strong band will be observed around 1600-1650 cm⁻¹, which is due to the N-H bending vibration.

-

C=C Stretching: A medium intensity band is expected in the region of 1620-1680 cm⁻¹ for the carbon-carbon double bond stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule (85.10 g/mol ).

-

Fragmentation Pattern: Primary amides often undergo fragmentation via McLafferty rearrangement, and α-cleavage.[5] A prominent fragmentation pathway for α,β-unsaturated amides is the cleavage of the N-CO bond.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 3-butenenitrile (B123554).

Reaction: 3-Butenenitrile → this compound

Materials:

-

3-Butenenitrile

-

Concentrated Hydrochloric Acid

-

Water

-

Diethyl ether

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 1.0-1.1 moles of 3-butenenitrile into a suitable reaction vessel.

-

Add 100-120 mL of concentrated hydrochloric acid to the reaction vessel.

-

Control the temperature at 75 °C and stir the mixture for 10-20 minutes.[6]

-

Stop heating and add 100-120 mL of water. The mixture will separate into two layers.[6]

-

Separate the upper organic layer. Extract the lower aqueous layer with diethyl ether.[6]

-

Combine the organic extract with the initially separated upper layer.

-

Purify the combined organic solution by distillation under controlled pressure (0.1 MPa) to obtain the final product.[6]

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Transformations

Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions with heating.[7][8]

-

Acid-Catalyzed Hydrolysis: Heating this compound with a dilute acid, such as hydrochloric acid, will yield 3-butenoic acid and ammonium (B1175870) ions.[9]

-

Base-Catalyzed Hydrolysis: Heating this compound with a strong base, such as sodium hydroxide (B78521), will produce the sodium salt of 3-butenoic acid and ammonia (B1221849) gas.[7]

General Hydrolysis Mechanism (Acid-Catalyzed):

Caption: General mechanism for acid-catalyzed amide hydrolysis.

The nitrogen of the amide can be alkylated, although it is less nucleophilic than an amine. This typically requires a strong base to deprotonate the amide, forming a more nucleophilic amide anion, which can then react with an alkyl halide.[10] Common conditions involve using sodium hydride (NaH) in a solvent like THF or DMF.[10]

Amides can be reduced to amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11] This reaction will reduce the carbonyl group of this compound to a methylene group, yielding but-3-en-1-amine.

Protocol for Reduction to But-3-en-1-amine:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with ether.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude amine.

-

Purify the product by distillation.

Solubility

Safety and Handling

Hazard Identification:

-

Refer to the Safety Data Sheet (SDS) for specific hazard information. Generally, amides should be handled with care.

Personal Protective Equipment (PPE):

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10]

-

Handle in a well-ventilated area or use a fume hood.[10]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If inhaled: Move the person into fresh air.[10]

-

If swallowed: Rinse mouth with water.

Storage:

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile chemical compound with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and spectroscopic data. The experimental protocols for its synthesis and key chemical transformations offer a practical resource for laboratory work. Adherence to the safety and handling guidelines is essential for the safe use of this compound. This comprehensive guide serves as a valuable technical resource for scientists and researchers engaged in chemical synthesis and drug development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]

- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. escholarship.org [escholarship.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. uspnf.com [uspnf.com]

- 15. researchgate.net [researchgate.net]

3-Butenamide synthesis from 3-butenenitrile

An In-depth Technical Guide on the Synthesis of 3-Butenamide from 3-Butenenitrile (B123554)

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for converting 3-butenenitrile to this compound. The conversion, a partial hydrolysis of a nitrile to a primary amide, is a critical transformation in organic synthesis, particularly for the production of intermediates in pharmaceutical and polymer manufacturing. This document details the primary chemical pathways, including acid-catalyzed, base-catalyzed, and biocatalytic methods. It includes detailed experimental protocols, a comparative analysis of the different synthetic routes, and graphical representations of reaction mechanisms and workflows to support laboratory application.

Introduction

3-Butenenitrile, also known as allyl cyanide, is a versatile chemical intermediate featuring both a nitrile group and a terminal alkene.[1][2][3] Its conversion to this compound is a key synthetic step that transforms the nitrile into a more functionalized amide group while preserving the valuable olefin moiety for subsequent reactions. The primary challenge in this synthesis is achieving selective partial hydrolysis to the amide without significant further hydrolysis to the corresponding carboxylic acid, 3-butenoic acid.[4][5] This guide explores controlled methods to favor the formation of this compound.

The reaction is fundamentally a nucleophilic addition to the carbon-nitrogen triple bond.[6] This can be catalyzed by acid, which protonates the nitrile to increase its electrophilicity, or by a base, where a hydroxide (B78521) ion acts as the nucleophile.[6][7][8] Additionally, enzymatic methods offer a highly selective and mild alternative.[9]

Caption: Overall reaction for the synthesis of this compound.

Synthetic Methodologies and Mechanisms

The conversion of 3-butenenitrile to this compound can be achieved through several distinct pathways. The choice of method depends on factors such as desired yield, purity requirements, substrate tolerance to harsh conditions, and available equipment.

Acid-Catalyzed Hydrolysis

In this method, a strong acid protonates the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the carbon atom. This activation allows for the nucleophilic attack by a weak nucleophile like water.[6] The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide form.[7] To prevent over-hydrolysis to the carboxylic acid, milder conditions, such as lower temperatures, are often employed.[5]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form an imidic acid.[7] This intermediate then tautomerizes to the final amide product. This method can also lead to the formation of the carboxylate salt if the reaction is not carefully controlled. Using catalytic amounts of a base can help favor the formation of the amide.[10]

References

- 1. 3-Butenenitrile [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Butenenitrile | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Butenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-butenamide (also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Structural and Molecular Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Vinylacetamide, Allylamide, but-3-enamide |

| CAS Number | 28446-58-4 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Structure | CH₂=CH-CH₂-C(=O)NH₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its proton and carbon framework.

¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | ddt | 1H | H-3 (CH) |

| ~5.1 - 5.3 | m | 2H | H-4 (CH₂) |

| ~3.1 - 3.2 | d | 2H | H-2 (CH₂) |

| ~5.5 - 6.5 (broad) | br s | 2H | -NH₂ |

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the vinyl and allyl protons. The H-3 proton, being adjacent to both the double bond and the methylene (B1212753) group, will appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4) will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3 proton. The amide protons are expected to show a broad singlet, which can exchange with D₂O.

¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C-1 (C=O) |

| ~132 | C-3 (=CH) |

| ~118 | C-4 (=CH₂) |

| ~41 | C-2 (CH₂) |

Interpretation: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon environments in this compound. The carbonyl carbon (C-1) will be the most downfield signal. The two sp² hybridized carbons of the vinyl group (C-3 and C-4) will appear in the typical alkene region, while the sp³ hybridized methylene carbon (C-2) will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for its amide and vinyl functionalities.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretching (Amide A/B) |

| 3080 - 3010 | Medium | =C-H stretching |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1640 | Medium | C=C stretching |

| ~1620 | Medium | N-H bending (Amide II) |

| ~1420 | Medium | CH₂ scissoring |

| ~990 and ~910 | Strong | =C-H bending (out-of-plane) |

Interpretation: The broad band in the high-frequency region is characteristic of the N-H stretching vibrations of the primary amide. The C=O stretch (Amide I band) is expected to be a very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching and the strong out-of-plane bending absorptions.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | Low | [M - NH]⁺ |

| 56 | Moderate | [M - C₂H₅]⁺ or [M - CH₃CO]⁺ |

| 44 | High | [CONH₂]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of this compound. The fragmentation pattern is expected to be influenced by the amide and allyl functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to the [CONH₂]⁺ fragment. The formation of the stable allyl cation at m/z 41 is also a likely and significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the sample from any impurities.

-

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

Caption: Interplay of spectroscopic techniques for this compound analysis.

Caption: Generalized experimental workflow for spectroscopic analysis.

Solubility of 3-Butenamide in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenamide in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure and the general properties of analogous compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound and Its Predicted Solubility

This compound, an unsaturated primary amide, possesses a chemical structure that suggests a nuanced solubility profile. The presence of a polar amide group (-CONH2) allows for hydrogen bonding, indicating a propensity for solubility in polar solvents. Conversely, the nonpolar butenyl hydrocarbon chain influences its interaction with nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols | Methanol (B129727) | High | Polar protic solvent, capable of hydrogen bonding with the amide group. |

| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. | |

| Ketones | Acetone (B3395972) | Moderate to High | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Moderate | Moderately polar aprotic solvent. |

| Halogenated | Dichloromethane | Low to Moderate | Less polar than the above solvents, limited capacity for hydrogen bonding. |

| Ethers | Diethyl Ether | Low | Relatively nonpolar with limited ability to interact with the polar amide group. |

| Hydrocarbons | Hexane (B92381) | Very Low | Nonpolar solvent, unfavorable interactions with the polar amide. |

| Toluene | Very Low | Nonpolar aromatic solvent, unlikely to effectively solvate the amide. |

Experimental Protocol for Solubility Determination: Gravimetric Method

To obtain precise quantitative solubility data for this compound, a standardized experimental method is crucial. The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Vials or flasks with airtight seals

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation or dissolution.

-

Filter the collected supernatant using a syringe filter or other appropriate filtration method to remove any remaining solid particles. The filter should also be at the same temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish or vial (W1).

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Weigh the container with the solution (W2).

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. For volatile solvents, a gentle stream of nitrogen can be used.

-

Once the solvent is completely evaporated, place the container with the solid residue in an oven or vacuum oven at a suitable temperature to ensure all residual solvent is removed.

-

Cool the container to room temperature in a desiccator and weigh it (W3).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Data Calculation

The solubility (S) of this compound in the chosen solvent can be calculated using the following formula:

S ( g/100 g solvent) = [ (W3 - W1) / (W2 - W3) ] * 100

Where:

-

W1 = Weight of the empty container

-

W2 = Weight of the container + saturated solution

-

W3 = Weight of the container + dried solute

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the expected solubility of this compound and a detailed protocol for its experimental determination. For critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental measurement as outlined.

An In-Depth Technical Guide to the Potential Reactivity of 3-Butenamide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Butenamide, a bifunctional molecule containing both a terminal vinyl group and a primary amide, presents a versatile platform for a variety of chemical transformations. The distinct electronic properties and reactivity of these two functional groups allow for selective modifications, making it an attractive building block in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the potential reactivity of the vinyl and amide moieties in this compound, complete with experimental insights and mechanistic pathways.

I. Reactivity of the Vinyl Group

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. The reactivity is characteristic of terminal alkenes, undergoing a variety of addition reactions.

Electrophilic Addition Reactions

Electrophilic addition to the vinyl group is a primary mode of reactivity, proceeding through the formation of a carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation.

a) Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, yielding the 3-halo-butanamide. The reaction proceeds via protonation of the terminal carbon to form a secondary carbocation, which is then attacked by the halide ion.

b) Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond results in the formation of a dihalo-butanamide. The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently opened by the attack of a bromide ion.

Experimental Protocol: General Procedure for Electrophilic Bromination of an Alkene

To a solution of the alkene in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at a controlled temperature, often at or below room temperature. The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by an aqueous workup and purification of the product.

Table 1: Expected Products of Electrophilic Addition to this compound

| Reagent | Product | Regioselectivity |

| HBr | 3-Bromobutanamide | Markovnikov |

| Br₂ | 3,4-Dibromobutanamide | N/A |

Logical Relationship for Electrophilic Addition to this compound

Caption: Electrophilic addition pathways for this compound.

Polymerization

The vinyl group of this compound and its derivatives can undergo polymerization. For instance, N,N-diethyl-2-methylene-3-butenamide, a related monomer, has been shown to undergo free-radical polymerization.[1]

Experimental Protocol: Free-Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide [1]

A solution of N,N-diethyl-2-methylene-3-butenamide in benzene (B151609) (2 mol/L) containing 1 mol % of azobisisobutyronitrile (AIBN) as an initiator is heated. The polymerization rate (Rp) has been determined to follow the equation Rp ∝ [DEA]¹·¹[AIBN]⁰·⁵¹, with an overall activation energy of 84.1 kJ/mol.[1] Thermal polymerization in bulk at 60°C for 25 hours without an initiator can also lead to the formation of a solid gel.[1]

Table 2: Polymerization Data for N,N-diethyl-2-methylene-3-butenamide [1]

| Parameter | Value |

| Polymerization Rate Equation | Rp ∝ [DEA]¹·¹[AIBN]⁰·⁵¹ |

| Overall Activation Energy | 84.1 kJ/mol |

Workflow for Free-Radical Polymerization

Caption: Key stages of free-radical polymerization.

II. Reactivity of the Amide Group

The amide functional group in this compound is characterized by a resonance stabilization that renders the carbonyl carbon less electrophilic compared to other carbonyl compounds. However, it can undergo nucleophilic acyl substitution reactions under more forcing conditions.

Hydrolysis

Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically requiring heat.

a) Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and an ammonium (B1175870) ion.

b) Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion, which is a poor leaving group but is subsequently protonated by the newly formed carboxylic acid in an acid-base reaction. The final products are a carboxylate salt and ammonia (B1221849).

Experimental Protocol: General Procedure for Alkaline Hydrolysis of an Amide [2]

The amide is heated with a solution of a strong base, such as sodium hydroxide. The reaction progress can be monitored by the evolution of ammonia gas, which can be detected by its characteristic smell and its ability to turn damp red litmus (B1172312) paper blue.[2] Upon completion, the reaction mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid, which can then be isolated.

Signaling Pathway for Amide Hydrolysis

Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.

Reduction

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3] Unlike the reduction of other carbonyl compounds, the carbonyl group of an amide is completely removed and replaced by a methylene (B1212753) group (-CH₂-).

Experimental Protocol: General Procedure for the Reduction of an Amide with LiAlH₄ [3]

In a dry, inert atmosphere, a solution or suspension of the amide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added to a stirred suspension of lithium aluminum hydride. The reaction is often exothermic and may require cooling. After the reaction is complete, the excess LiAlH₄ and the resulting aluminum salts are carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting amine is then extracted from the reaction mixture and purified.

Table 3: Expected Products of Amide Group Transformations in this compound

| Reagent/Condition | Product |

| H₃O⁺, Heat | 3-Butenoic acid and Ammonium ion |

| NaOH, Heat | Sodium 3-butenoate and Ammonia |

| 1. LiAlH₄, 2. H₂O | But-3-en-1-amine |

Workflow for Amide Reduction with LiAlH₄

Caption: Stepwise mechanism of amide reduction by LiAlH₄.

III. Conclusion

This compound possesses two distinct reactive centers that can be selectively targeted to synthesize a diverse range of molecules. The vinyl group readily undergoes electrophilic addition and polymerization, while the amide group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity, coupled with the potential for further functionalization of the reaction products, underscores the utility of this compound as a valuable synthon for researchers and professionals in drug development and materials science. A thorough understanding of the reaction conditions and mechanisms is crucial for harnessing the full synthetic potential of this versatile molecule.

References

Exploring the Biological Activity of 3-Butenamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-butenamide scaffold is a versatile chemical framework that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high efficacy.

One area of interest is the development of coumarin-3-carboxamide derivatives, which have shown promising results against cancer cells.[1] For instance, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives have been identified as particularly potent against HepG2 and HeLa cancer cell lines.[1] The anticancer activity of these compounds is believed to be linked to their ability to bind to the active site of the CK2 enzyme.[1]

Furthermore, amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and screened for their anticancer properties.[2] Notably, a benzyl (B1604629) amide derivative of tolfenamic acid displayed significant anticancer activity.[2] Some of these derivatives also showed inhibitory effects on the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[2]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-3-carboxamide | 4-fluoro benzamide (14b) | HepG2 | 2.62 | [1] |

| HeLa | 0.39 | [1] | ||

| 2,5-difluoro benzamide (14e) | HepG2 | 4.85 | [1] | |

| HeLa | 0.75 | [1] | ||

| Tolfenamic acid amide | 1-Phenylpropyl amide (1b) | Colon | 15.92 | [2] |

| Prostate | 25.37 | [2] | ||

| Breast | 18.08 | [2] |

Experimental Protocols

Synthesis of Coumarin-3-Carboxamide Derivatives:

A common synthetic route involves the reaction of a 3-carboxy-coumarin derivative with an appropriate amine in the presence of a coupling agent. For example, 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin can be synthesized by dissolving it with malonic acid in pyridine (B92270) containing aniline (B41778) and stirring for 24 hours at room temperature.[1] The resulting product is then precipitated in ice-cold 10% HCl.[1]

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

-

After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway

References

A Comprehensive Technical Review of 3-Butenamide and Its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-butenamide scaffold, characterized by a terminal vinyl group and an amide functionality, represents a versatile and increasingly important structural motif in medicinal chemistry. Its inherent reactivity and ability to participate in various biological interactions have led to the exploration of its analogs as potential therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. We will delve into detailed experimental protocols for the synthesis of these compounds, present quantitative biological data in a structured format, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its N-substituted analogs can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on the amide nitrogen and the overall complexity of the target molecule.

General Synthetic Strategies

Several key strategies are employed for the synthesis of N-substituted amides, which can be adapted for this compound analogs:

-

Schotten-Baumann Reaction: This classical method involves the acylation of an amine with an acid chloride. For the synthesis of N-substituted 3-butenamides, 3-butenoyl chloride would be reacted with a primary or secondary amine in the presence of a base.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often utilize palladium catalysis for the formation of the C-N bond. These methods offer high efficiency and broad substrate scope.

-

Ritter Reaction: This reaction provides a route to N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-butenamide

The following protocol details a representative synthesis of an N-substituted this compound analog, N-benzyl-3-butenamide, adapted from standard amidation procedures.

Materials:

-

3-Butenoic acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

Step 1: Synthesis of 3-Butenoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-butenoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 3-butenoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-3-butenamide

-

In a separate round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the crude 3-butenoyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-benzyl-3-butenamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of this compound Analogs

Analogs of this compound have been investigated for a range of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent. The presence of the α,β-unsaturated amide moiety is often crucial for their biological effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of unsaturated amides. The mechanism of action is often attributed to the inhibition of key inflammatory pathways.

Quantitative Anti-inflammatory Data for Unsaturated Amide Analogs

| Compound ID | Structure | Assay | Target | IC₅₀ (µM) | Reference |

| 1 | N-(4-bromophenyl)-2-butenamide | COX-2 Inhibition | COX-2 | 1.5 | Fictional Data |

| 2 | N-(3,4-dichlorophenyl)-3-butenamide | LPS-induced NO production in RAW 264.7 cells | iNOS | 5.2 | Fictional Data |

| 3 | N-benzyl-3-butenamide | TNF-α release in THP-1 cells | TNF-α | 10.8 | Fictional Data |

| Ibuprofen | (Standard) | COX-2 Inhibition | COX-2 | 8.3 | Fictional Data |

Note: The data in this table is illustrative and synthesized from typical ranges reported for similar compounds in the literature. Specific values for this compound analogs may vary.

Antimicrobial and Antifungal Activity

The α,β-unsaturated carbonyl moiety present in this compound analogs is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, leading to antimicrobial effects.

Quantitative Antimicrobial Data for Unsaturated Amide Analogs

| Compound ID | Structure | Organism | MIC (µg/mL) | Reference |

| 4 | N-(2-chlorophenyl)-3-butenamide | Staphylococcus aureus | 16 | Fictional Data |

| 5 | N-(4-fluorobenzyl)-3-butenamide | Escherichia coli | 32 | Fictional Data |

| 6 | N-phenyl-3-butenamide | Candida albicans | 8 | Fictional Data |

| Fluconazole | (Standard) | Candida albicans | 1 | Fictional Data |

Note: The data in this table is illustrative and synthesized from typical ranges reported for similar compounds in the literature. Specific values for this compound analogs may vary.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1] Aberrant activation of this pathway is implicated in numerous inflammatory diseases. Unsaturated amides have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.

The proposed mechanism involves the α,β-unsaturated amide acting as a Michael acceptor and covalently modifying key components of the NF-κB signaling cascade. One potential target is the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. Inhibition of IKK prevents the release and nuclear translocation of NF-κB, thus downregulating the expression of pro-inflammatory genes.

References

Safety and Handling of 3-Butenamide: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known properties and recommended safety precautions for handling 3-Butenamide (CAS No. 28446-58-4) in a laboratory setting. Due to a lack of comprehensive toxicological data in publicly available literature, this document emphasizes a cautious approach, adhering to best practices for handling chemicals with unknown hazard profiles.

Introduction to this compound

This compound, also known as vinylacetamide or allylamide, is a chemical compound with the molecular formula C₄H₇NO. It is a white solid at room temperature.[1] While specific applications in drug development are not extensively documented in the public domain, its unsaturated amide structure suggests potential utility as a reactive intermediate in organic synthesis. The presence of both an alkene and an amide functional group allows for a variety of chemical transformations, making it a potentially valuable building block for more complex molecules.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. This information is crucial for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | [2][3] |

| Molecular Weight | 85.10 g/mol | [2][3] |

| CAS Number | 28446-58-4 | [3] |

| Appearance | White Solid | [1] |

| Melting Point | 66-68°C | [1] |

| Boiling Point | 207.5°C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

| Flash Point | 79.3°C | [1] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Toxicological Profile

In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance. The principles of good laboratory practice and chemical hygiene should be strictly followed.

Recommended Safety and Handling Precautions

Given the unknown toxicological profile of this compound, a conservative approach to handling is mandatory. The following precautions are based on general best practices for handling laboratory chemicals.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Isolation: For procedures with a higher risk of aerosol generation, consider using a glove box.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential when handling this compound.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Body Protection | A lab coat should be worn at all times. | Protects skin and personal clothing. |

| Respiratory Protection | Not generally required if work is performed in a fume hood. | In the absence of adequate ventilation, a respirator may be necessary. |

Table 2: Personal Protective Equipment for Handling this compound

Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas.

-

Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of this compound down the drain or in the general trash.

-

All waste containers must be clearly labeled with the contents.

Emergency Procedures

Spills

A clear and practiced spill response plan is crucial. The following workflow outlines the general procedure for a this compound spill.

Caption: Workflow for handling a chemical spill in the laboratory.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

As no specific experimental protocols involving this compound were identified in the context of safety assessment, this section provides a general logical workflow for evaluating the safety of a new or poorly characterized chemical in a research setting.

Caption: Logical workflow for chemical safety evaluation in a research setting.

Conclusion

While this compound may be a useful synthetic intermediate, the current lack of comprehensive safety and toxicological data necessitates a highly cautious approach to its handling in the laboratory. All personnel must be trained on the potential hazards and the procedures outlined in this guide. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount to ensure the safety of all laboratory staff. As more information becomes available, this guidance should be reviewed and updated accordingly.

References

Methodological & Application

using 3-Butenamide as a monomer in polymer synthesis

An Application Note on the Synthesis and Potential Uses of Poly(3-butenamide)

Introduction

Poly(vinyl amide)s are a class of polymers recognized for their biocompatibility and tunable physicochemical properties, making them excellent candidates for advanced biomedical applications.[1] This family of polymers is particularly promising for drug delivery systems, where they can address challenges such as drug stability, solubility, cellular uptake, and controlled release.[1] this compound, a vinyl monomer containing a primary amide functional group, represents a fundamental building block for creating functional polymers. The resulting polymer, poly(this compound), is anticipated to share the beneficial characteristics of the poly(vinyl amide) family, such as hydrophilicity and the potential for further chemical modification, opening avenues for its use in hydrogel formation, bioconjugation, and the development of novel biomaterials.

This document provides an overview of the potential applications of poly(this compound) and a representative protocol for its synthesis via free-radical polymerization, based on established methods for similar monomers.

Potential Applications

The inherent properties of polymers containing amide groups suggest that poly(this compound) could be a valuable material for researchers in drug development and materials science.

-

Drug Delivery: The hydrophilic nature and presence of amide moieties make poly(vinyl amide)s suitable as carriers for therapeutic agents.[1] These polymers can be designed to encapsulate pharmaceuticals, protecting them from degradation and facilitating controlled release.[1] The cationic nature that can be imparted to related vinyl amine polymers allows for efficient interaction with negatively charged biomolecules, enhancing the delivery of compounds like nucleic acids.[1]

-

Hydrogel Formation: Polymers derived from acrylamide (B121943) and its derivatives are widely used to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water. A substituted derivative, poly(N-isopropyl-3-butenamide), has been successfully used to create temperature-sensitive hydrogels.[2] This indicates a strong potential for poly(this compound) to be used as a backbone or cross-linking agent in the fabrication of smart hydrogels for tissue engineering, wound healing, and stimuli-responsive drug release.[3][4]

-

Biomaterial Scaffolds and Coatings: The biocompatibility associated with many synthetic polymers makes them suitable for creating scaffolds that support cell growth or for coating medical devices to improve their interaction with biological systems.[5][6]

Polymerization of this compound

This compound can be polymerized using various techniques, with free-radical polymerization being one of the most common and accessible methods for vinyl monomers.[7][8] While anionic polymerization is also possible for related monomers, it can be extremely slow.[9][10] Controlled radical polymerization techniques, such as RAFT or ATRP, could also be employed to achieve better control over molecular weight and dispersity.[8][11] The following sections detail a representative protocol for free-radical polymerization.

Experimental Workflow for Free-Radical Polymerization

The overall process for synthesizing and characterizing poly(this compound) is outlined below.

Caption: Experimental workflow for the synthesis of poly(this compound).

Detailed Experimental Protocol: Free-Radical Polymerization

This protocol is adapted from established procedures for the free-radical polymerization of structurally similar vinyl and amide-containing monomers.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound (Monomer) | ≥98% | Alfa Chemistry | Store refrigerated. |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol (B129727) before use. |

| 1,4-Dioxane or Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use appropriate solvent handling procedures. |

| Methanol or Diethyl Ether | ACS Reagent Grade | Fisher Scientific | For precipitation. |

| Schlenk Flask & Line | N/A | VWR | For inert atmosphere |

| Magnetic Stirrer/Hotplate | N/A | IKA | |

| Vacuum Oven | N/A | N/A | For drying the final product. |

Procedure

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 58.7 mmol) in the chosen anhydrous solvent (e.g., 30 mL of 1,4-dioxane).

-

Initiator Addition: Add the free-radical initiator, AIBN (e.g., 96.4 mg, 0.587 mmol, for a 100:1 monomer-to-initiator ratio).

-

Degassing: Subject the flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70°C. Allow the reaction to proceed with vigorous stirring for 12-24 hours under a positive pressure of inert gas. The solution is expected to become more viscous as the polymer forms.

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 400 mL of methanol or diethyl ether) while stirring. The polymer should precipitate as a solid.

-

Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., DMSO or the reaction solvent) and re-precipitate to remove unreacted monomer and initiator fragments.

-

Isolation and Drying: Collect the purified polymer by filtration. Wash the solid with fresh non-solvent. Dry the resulting white polymer in a vacuum oven at 40-50°C to a constant weight.

Polymerization Mechanism

Free-radical polymerization proceeds via a chain-reaction mechanism involving initiation, propagation, and termination steps.[7][12]

References

- 1. Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles [cd-bioparticles.net]

- 2. Fabrication of a novel temperature sensitive poly(N-isopropyl-3-butenamide) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tough Polyelectrolyte Hydrogels with Antimicrobial Property via Incorporation of Natural Multivalent Phytic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polymer Synthesis Techniques [sigmaaldrich.com]

- 12. scribd.com [scribd.com]

Application Notes and Protocols: Synthesis of Temperature-Sensitive Hydrogels Using 3-Butenamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of temperature-sensitive hydrogels based on 3-butenamide derivatives. These hydrogels exhibit a Lower Critical Solution Temperature (LCST), making them promising materials for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and smart coatings.

Introduction

Temperature-sensitive hydrogels, also known as thermoresponsive hydrogels, are a class of "smart" materials that undergo a reversible volume phase transition in response to changes in temperature. Hydrogels based on derivatives of this compound, such as poly(N-isopropyl-3-butenamide) (PNIPBAm), are of particular interest due to their biocompatibility and tunable thermosensitivity. Below their LCST, these hydrogels are hydrophilic and swollen with water. As the temperature rises above the LCST, they become hydrophobic, causing the hydrogel to shrink and release entrapped water and any loaded therapeutic agents. This property allows for on-demand, localized drug delivery.

The temperature sensitivity of these hydrogels can be finely tuned by altering the concentration of the crosslinking agent, which affects the polymer network density.[1] This allows for the customization of the hydrogel's properties to suit specific drug release profiles and therapeutic applications.

Key Properties and Characterization

The performance of temperature-sensitive hydrogels is defined by several key parameters. Understanding and quantifying these properties is crucial for their application in drug development.

Lower Critical Solution Temperature (LCST)

The LCST is the critical temperature at which the hydrogel transitions from a swollen to a collapsed state. This is a fundamental property that dictates the temperature at which the hydrogel will release its payload. The LCST can be determined using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase transition, or by observing changes in turbidity or light scattering of the polymer solution with temperature.

Swelling Behavior

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is a critical parameter for drug loading and release kinetics. The swelling ratio is influenced by temperature, pH, and the ionic strength of the surrounding medium. For thermoresponsive hydrogels, the swelling ratio changes dramatically around the LCST.

Mechanical Properties

The mechanical strength and elasticity of the hydrogel are important for its structural integrity, especially for applications in tissue engineering or as implantable devices. Rheological studies can be performed to characterize the viscoelastic properties of the hydrogel in both its swollen and collapsed states.

Quantitative Data Summary

The following table summarizes the expected quantitative data for temperature-sensitive hydrogels synthesized from this compound derivatives, based on available literature. The data illustrates the tunability of the hydrogel properties by varying the formulation.

| Parameter | Condition | Typical Value/Trend | Significance |

| Lower Critical Solution Temperature (LCST) | Varies with monomer and crosslinker concentration | 30 - 40 °C | Determines the temperature of drug release, ideally close to physiological temperature for in vivo applications. |

| Equilibrium Swelling Ratio (ESR) | Below LCST | High (e.g., 10 - 30 g water / g dry gel) | High swelling capacity allows for efficient drug loading. |

| Equilibrium Swelling Ratio (ESR) | Above LCST | Low (e.g., 2 - 5 g water / g dry gel) | The significant change in swelling ratio drives the release of the loaded drug. |

| Effect of Crosslinker Concentration on Swelling Ratio | Increasing crosslinker concentration | Decreases the maximum swelling ratio[1] | Allows for tuning of the hydrogel's water content and drug loading capacity. |

| Effect of Crosslinker Concentration on Temperature Sensitivity | Increasing crosslinker concentration | Decreases the temperature sensitivity[1] | Provides a mechanism to fine-tune the sharpness of the phase transition. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of temperature-sensitive hydrogels based on N-isopropyl-3-butenamide.

Protocol 1: Synthesis of Poly(N-isopropyl-3-butenamide) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a thermoresponsive hydrogel using N-isopropyl-3-butenamide as the monomer and a suitable crosslinker.

Materials:

-

N-isopropyl-3-butenamide (NIPBAm) (monomer)

-

N,N'-methylenebisacrylamide (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized (DI) water (solvent)

-

Nitrogen gas

Procedure:

-

Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of NIPBAm monomer and MBA crosslinker in DI water. A typical monomer concentration is in the range of 10-20 wt%. The amount of crosslinker can be varied (e.g., 1-5 mol% relative to the monomer) to control the swelling properties.[1]

-

Degassing: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiation: While maintaining the nitrogen atmosphere, add the initiator (APS) and the accelerator (TEMED) to the monomer solution. The initiator and accelerator concentrations are typically in the range of 0.1-0.5 mol% relative to the monomer.

-

Polymerization: Gently swirl the reaction vessel to ensure thorough mixing. The polymerization will proceed at room temperature. The solution will become viscous and eventually form a solid hydrogel. Allow the polymerization to proceed for 24 hours to ensure complete reaction.

-

Purification: After polymerization, immerse the hydrogel in a large volume of DI water to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically (e.g., every 12 hours) for 3-5 days.

-

Drying: After purification, the hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.

Protocol 2: Characterization of Swelling Behavior

This protocol details the method for determining the equilibrium swelling ratio (ESR) of the synthesized hydrogel at different temperatures.

Materials:

-

Dried hydrogel sample

-

Deionized (DI) water

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Filter paper

Procedure:

-

Initial Weighing: Weigh a piece of the dried hydrogel (W_d).

-

Swelling: Immerse the dried hydrogel in a beaker containing an excess of DI water. Place the beaker in a temperature-controlled environment set to a temperature below the expected LCST (e.g., 25 °C).

-

Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s). Equilibrium is reached when the weight of the swollen hydrogel remains constant over several measurements.

-

Temperature-Dependent Swelling: To determine the effect of temperature, repeat the swelling experiment at different temperatures, both below and above the expected LCST (e.g., in 2 °C increments from 25 °C to 45 °C).

-

Calculation of Swelling Ratio: The equilibrium swelling ratio (ESR) is calculated using the following formula:

ESR = (W_s - W_d) / W_d

where W_s is the weight of the swollen hydrogel at equilibrium and W_d is the weight of the dry hydrogel.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of temperature-sensitive hydrogels.

Logical Relationship of Temperature-Dependent Swelling

Caption: Reversible phase transition and drug release mechanism of a thermoresponsive hydrogel.

Conclusion

Hydrogels synthesized from this compound derivatives represent a versatile platform for the development of advanced drug delivery systems. Their tunable temperature sensitivity and biocompatibility make them highly attractive for a range of therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of these novel biomaterials. Further research can focus on the incorporation of various therapeutic agents and the evaluation of their in vitro and in vivo performance.

References

Application Notes and Protocols: Functionalization of Polymer Backbones with 3-Butenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer backbones is a cornerstone of modern drug delivery and biomaterial science. By chemically modifying existing polymers, their properties can be tailored for specific applications, such as targeted drug release, enhanced biocompatibility, and controlled degradation. This document provides detailed protocols and application notes for the functionalization of polymer backbones with 3-butenamide, a process that introduces a reactive vinyl group onto the polymer side chain. This terminal alkene functionality serves as a versatile handle for subsequent modifications, most notably through "thiol-ene" click chemistry, enabling the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules.

This protocol will focus on the "grafting onto" approach, where 3-butenoic acid is coupled to a pre-existing polymer with pendant primary amine groups, specifically poly(L-lysine), using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3] Poly(L-lysine) is a biodegradable and biocompatible polymer with readily available primary amine groups on its side chains, making it an ideal candidate for this type of modification.[4][5]

Data Presentation

Table 1: Reaction Conditions and Degree of Functionalization

The degree of functionalization of poly(L-lysine) with this compound can be controlled by varying the molar ratio of reactants. The following table presents expected degrees of functionalization based on different molar equivalents of 3-butenoic acid, EDC, and NHS relative to the primary amine groups on the poly(L-lysine) backbone. The degree of functionalization is determined by ¹H NMR spectroscopy.

| Entry | Molar Ratio (Amine:3-Butenoic Acid:EDC:NHS) | Reaction Time (h) | Degree of Functionalization (%) |

| 1 | 1:1:1:1 | 24 | 45-55 |

| 2 | 1:2:2:2 | 24 | 70-85 |

| 3 | 1:5:5:5 | 24 | >90 |

| 4 | 1:2:2:2 | 12 | 50-60 |

Table 2: Characterization Data of this compound Functionalized Poly(L-lysine)

Successful functionalization can be confirmed by spectroscopic methods. The following table summarizes the expected characterization data for the resulting polymer, poly(L-lysine)-graft-3-butenamide.

| Technique | Precursor Polymer (Poly(L-lysine)) | Functionalized Polymer (Poly(L-lysine)-graft-3-butenamide) |

| FTIR | Broad peak at 3300-3500 cm⁻¹ (N-H stretch of primary amine), ~1650 cm⁻¹ (Amide I of backbone). | Appearance of new peaks: ~1640 cm⁻¹ (C=C stretch of vinyl group), ~3080 cm⁻¹ (=C-H stretch), and a shift/broadening of the amide I band (~1650 cm⁻¹) due to the newly formed amide linkage. A decrease in the intensity of the primary amine N-H bending vibration (~1600 cm⁻¹) may also be observed.[6] |

| ¹H NMR | Resonances corresponding to the poly(L-lysine) backbone protons. | Appearance of new signals corresponding to the this compound protons: ~5.0-5.3 ppm (multiplet, 2H, =CH₂), ~5.8-6.0 ppm (multiplet, 1H, -CH=), and ~3.1 ppm (doublet, 2H, -CH₂-C=O). The degree of functionalization can be calculated by comparing the integration of these new signals to the signals of the polymer backbone protons.[7][8] |

Experimental Protocols

Protocol 1: Functionalization of Poly(L-lysine) with this compound via EDC/NHS Coupling

This protocol details the procedure for the covalent attachment of 3-butenoic acid to the primary amine side chains of poly(L-lysine).